molecular formula C23H22N4O3S2 B15016740 ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate

Cat. No.: B15016740
M. Wt: 466.6 g/mol
InChI Key: PZCABGUUIANCEU-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyran ring fused with a thiophene ring and substituted with various functional groups, making it a molecule of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . The reaction conditions often require refluxing in an appropriate solvent to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is unique due to its specific substitution pattern and the presence of both pyran and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylmethyl]-4-thiophen-2-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H22N4O3S2/c1-4-16-13(3)9-14(10-24)22(27-16)32-12-17-20(23(28)29-5-2)19(18-7-6-8-31-18)15(11-25)21(26)30-17/h6-9,19H,4-5,12,26H2,1-3H3

InChI Key

PZCABGUUIANCEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)OCC

Origin of Product

United States

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